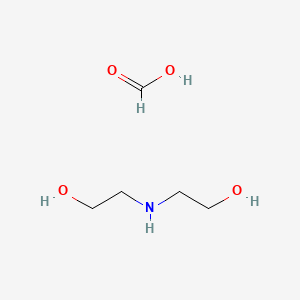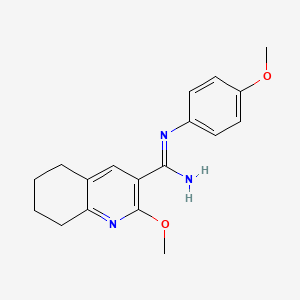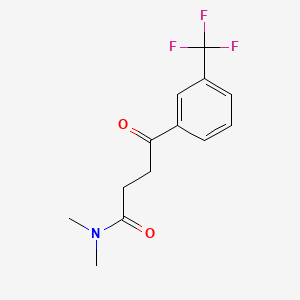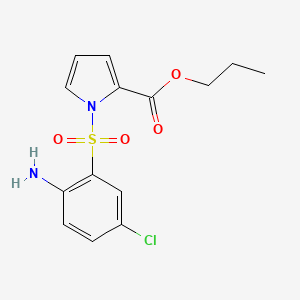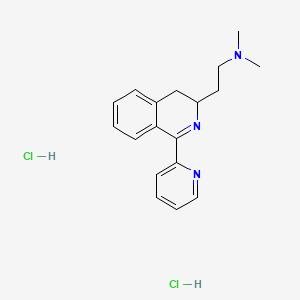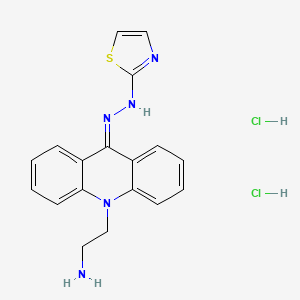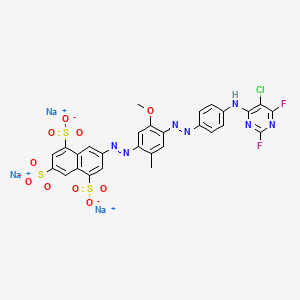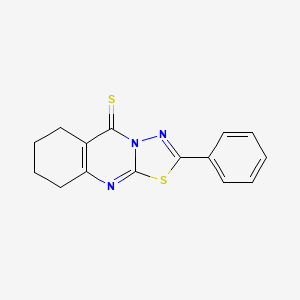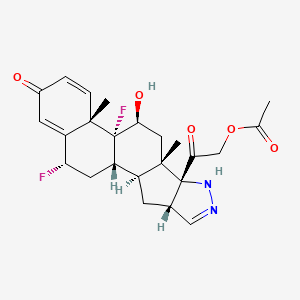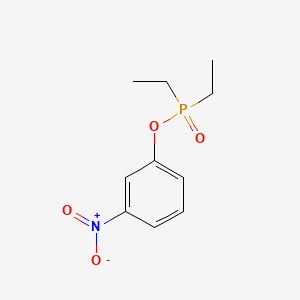
Diethylphosphinic acid m-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylphosphinic acid m-nitrophenyl ester is an organophosphorus compound that features both a phosphinic acid ester and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethylphosphinic acid m-nitrophenyl ester typically involves the esterification of diethylphosphinic acid with m-nitrophenol. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylphosphinic acid m-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, amino-substituted phosphinic acid esters, and various substituted esters depending on the nucleophile used .
Applications De Recherche Scientifique
Diethylphosphinic acid m-nitrophenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: The compound can be used in enzyme studies to investigate the activity of phosphatases and esterases.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism by which diethylphosphinic acid m-nitrophenyl ester exerts its effects involves the interaction of its ester and nitrophenyl groups with various molecular targets. The ester group can undergo hydrolysis, releasing diethylphosphinic acid and m-nitrophenol, which can then participate in further biochemical reactions. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylphosphinic acid p-nitrophenyl ester
- Diethylphosphinic acid o-nitrophenyl ester
- Diethylphosphonic acid m-nitrophenyl ester
Uniqueness
Diethylphosphinic acid m-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
94602-52-5 |
|---|---|
Formule moléculaire |
C10H14NO4P |
Poids moléculaire |
243.20 g/mol |
Nom IUPAC |
1-diethylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C10H14NO4P/c1-3-16(14,4-2)15-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3 |
Clé InChI |
GYTBYOIERRXNLM-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


